4-Chloro-7-nitrobenzofurazan is classified under the group of nitrobenzofurazans. It is synthesized through specific chemical reactions involving chlorination and nitration processes on benzofurazan derivatives. The compound is commercially available and can be sourced from chemical suppliers or synthesized in laboratory settings.
The synthesis of 4-Chloro-7-nitrobenzofurazan typically involves the following steps:
The detailed reaction mechanism can vary based on conditions such as temperature, solvent choice, and the presence of catalysts.
The molecular structure of 4-Chloro-7-nitrobenzofurazan can be represented as follows:
The structure features a chlorine atom at the 4-position and a nitro group at the 7-position of the benzofurazan core, contributing to its reactivity and fluorescence properties.
4-Chloro-7-nitrobenzofurazan is known for its ability to react with primary and secondary amines, resulting in fluorescent derivatives. Key reactions include:
These reactions are crucial for analytical applications in biochemistry and molecular biology.
The mechanism by which 4-Chloro-7-nitrobenzofurazan acts involves:
The fluorescence emission typically peaks around 520 nm when excited at 380 nm, making it suitable for various analytical techniques.
These properties make 4-Chloro-7-nitrobenzofurazan an effective reagent for various chemical analyses.
4-Chloro-7-nitrobenzofurazan has several applications in scientific research:
The benzofurazan (benzofuroxan) scaffold emerged as a structurally unique heterocyclic system combining fused benzene and furazan rings. Early interest centered on its electronic properties and reactivity, particularly the influence of the N-oxide functionality (benzofuroxan tautomer). Initial applications focused on its utility as a fluorescent labeling reagent due to the reactivity of the chlorine atom in derivatives like 4-chloro-7-nitrobenzofurazan (NBD-Cl) with nucleophiles. This compound (CAS 10199-89-0) became a cornerstone for bioconjugation, enabling the tagging of peptides, proteins, and amino-containing biomolecules for detection and analysis [4]. The resulting adducts exhibit a pronounced bathochromic shift and intense fluorescence, facilitating sensitive bioanalytical applications.
The integration of benzofurazan derivatives into medicinal chemistry accelerated with the National Institutes of Health (NIH) Molecular Libraries Program (MLI), which identified ~350 high-quality probe molecules against diverse biological targets. This initiative demonstrated the potential of benzofurazan-based scaffolds as chemical probes for target validation and pathway modulation [1]. While early efforts primarily utilized these compounds as mechanistic tools rather than therapeutic leads, their privileged structural features—including metabolic stability, balanced lipophilicity, and capacity for diverse non-covalent interactions—gradually attracted attention for drug discovery. The benzofurazan nucleus, particularly when substituted with electron-withdrawing groups like chlorine and nitro groups, displayed remarkable versatility in interacting with biological targets. Derivatives were subsequently explored for antiviral activity against pathogens like feline coronavirus (FCoV), feline herpes virus (FHV), and herpes simplex viruses (HSV-1 and HSV-2) [7]. The structural evolution continued with complex hybrid systems, exemplified by PPI dendrimers modified with eight 4-chloro-7-nitrobenzofurazan units, designed to enhance antimicrobial activity through multivalent interactions [4].
Table 1: Key Benzofurazan Derivatives in Biomedical Research
Compound | Structural Features | Primary Research Application | Significance |
---|---|---|---|
4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Chlorine at C4, Nitro at C7 | Fluorescent labeling of biomolecules | Enabled sensitive detection of amines/thiols |
5-Chlorobenzofuroxan (CAS 17348-69-5) | Chlorine at C5, N-oxide tautomer | Energetic materials & probe development | Studied for N-O bond dissociation energetics |
NBD-modified PPI Dendrimer | Dendrimer core with 8 NBD units | Antimicrobial agents | Demonstrated activity vs. B. cereus, A. johnsonii |
Benzofurazan-oxadiazole hybrids | Fused 1,3,4-oxadiazole-benzofurazan systems | Antiviral agents | Explored against FCoV, FHV, HSV |
The strategic incorporation of chlorine at the 4- or 5-position of the benzofurazan scaffold profoundly alters its physicochemical and biological properties through a confluence of electronic, steric, and metabolic mechanisms. Chlorine's strong electron-withdrawing nature (-I effect) significantly modulates the electron density of the aromatic system. This polarization enhances the electrophilic character of adjacent carbon atoms, facilitating nucleophilic substitution reactions crucial for bioconjugation (as in NBD-Cl) or further derivatization in medicinal chemistry campaigns [4]. This electron deficiency also strengthens dipole-dipole interactions and hydrogen bonding with target proteins, potentially improving binding affinity and selectivity. Thermodynamic studies confirm the stability conferred by chlorine substitution. For 5-chlorobenzofurazan-1-oxide (5-chlorobenzofuroxan, CAS 17348-69-5), the standard enthalpy of formation in the gas phase (ΔfH°gas) is measured at 274.7 ± 2.5 kJ/mol [5] [9], reflecting a stable, energy-rich system primed for controlled molecular interactions.
Sterically, the chlorine atom occupies a defined volume (Van der Waals radius ~1.75 Å) without excessive bulk. This allows it to optimally fill hydrophobic pockets in protein binding sites, contributing favorable binding energy through van der Waals contacts and the hydrophobic effect, while avoiding detrimental steric clashes that larger halogens might induce. Crucially, the C-Cl bond can enhance metabolic stability by resisting oxidative metabolism, a common degradation pathway for unsubstituted heterocycles susceptible to CYP450-mediated oxidation. This prolongs the functional half-life of chlorinated benzofurazan derivatives in vivo, a critical parameter for probe or drug efficacy. The chlorine atom also serves as a versatile synthetic handle for further structural elaboration via cross-coupling reactions (e.g., Suzuki, Stille), enabling the generation of diverse analog libraries from a common chlorinated precursor. This synthetic utility is evident in the development of complex antimicrobial dendrimers where the chlorine of NBD-Cl is displaced by dendritic amines [4]. The antimicrobial efficacy of these NBD-dendrimers—displaying MIC values of 35 μg/mL against Bacillus cereus and 50 μg/mL against Acinetobacter johnsonii—validates the bioactivity potential unlocked by chlorine substitution [4].
Table 2: Impact of Chlorine Substitution on Benzofurazan Properties
Property Domain | Effect of Chlorine Substituent | Consequence for Bioactivity |
---|---|---|
Electronic | - Strong -I effect reduces electron density | - Enhanced electrophilicity at adjacent carbons - Improved dipole-target interactions |
Steric | - Moderate bulk (Van der Waals radius ~1.75 Å) | - Optimal filling of hydrophobic pockets - Favourable Van der Waals contacts |
Thermodynamic | - ΔfH°gas = 274.7 ± 2.5 kJ/mol (5-chloro derivative) [5] [9] | - Inherent stability of the halogenated core system |
Metabolic Stability | - Resistance to CYP450-mediated oxidation | - Prolonged functional half-life in vivo |
Synthetic Utility | - Enables Pd-catalyzed cross-coupling reactions | - Facilitates rapid analog generation & diversification |
Despite promising attributes, significant scientific challenges impede the translation of 4-chlorobenzofurazan derivatives into viable therapeutic candidates. A critical gap lies in the accuracy of binding affinity measurements during early-stage screening. Recent research by Krylov's team reveals that binding constant determinations for high-affinity ligands, including potent benzofurazan-based binders, can exhibit errors exceeding 1000-fold [6]. This stems from technical limitations in characterizing strong interactions under standard assay conditions, potentially leading to the premature rejection of valuable scaffolds. Such measurement inaccuracies propagate into flawed structure-activity relationship (SAR) models, misguiding medicinal chemistry optimization efforts. Krylov advocates for rigorous validation protocols and specialized analytical methods to reliably quantify strong binding events specific to chlorinated heterocycles [6].
The reproducibility crisis in early drug discovery profoundly affects benzofurazan chemistry. Academic studies reporting novel bioactive benzofurazans often suffer from insufficient compound characterization, assay variability (e.g., cell passage number effects, mycoplasma contamination), and publication bias favoring positive results [1]. This is particularly problematic for reactive derivatives potentially classified as PAINS (pan-assay interference compounds). While 4-chlorobenzofurazan itself isn't inherently promiscuous, complex analogs or degradation products might exhibit assay-specific artifacts. Robust target validation and stringent cheminformatic filtering are essential to distinguish genuine target engagement from assay interference, yet these practices are inconsistently applied in academic probe development [1].
Key emerging research questions include:
Addressing these gaps requires multidisciplinary collaboration. Integrating advanced biophysical techniques (e.g., ITC, SPR with enhanced sensitivity for strong binders), stringent reproducibility standards (e.g., compound purity verification, assay replication across labs), and innovative synthetic methodologies will be crucial for unlocking the full therapeutic potential of this versatile chemotype. The development of open-access computational tools, like Krylov's software for binding affinity reassessment [6], offers a pathway to rescue erroneously discarded 4-chlorobenzofurazan leads and refine predictive models.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9